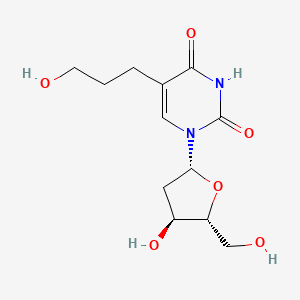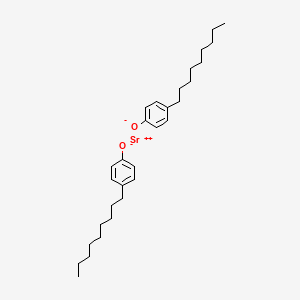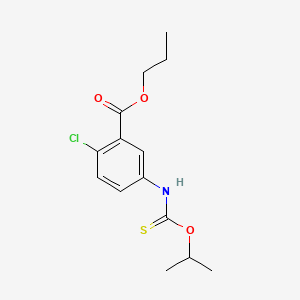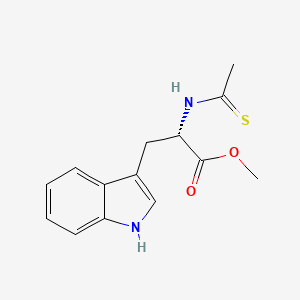
N-(1-Thioxoethyl)-L-tryptophan methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Thioxoethyl)-L-tryptophan methyl ester is a synthetic compound derived from L-tryptophan, an essential amino acid. This compound features a thioxoethyl group attached to the nitrogen atom of the tryptophan moiety, and a methyl ester group at the carboxyl end. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Thioxoethyl)-L-tryptophan methyl ester typically involves the reaction of L-tryptophan with a thioxoethylating agent under controlled conditions. One common method includes the use of thioacetic acid as the thioxoethylating agent. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the thioxoethyl group. The resulting intermediate is then esterified using methanol and a catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
化学反应分析
Types of Reactions
N-(1-Thioxoethyl)-L-tryptophan methyl ester undergoes various chemical reactions, including:
Oxidation: The thioxoethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioxoethyl group can be reduced to form thiols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Amides and other derivatives.
科学研究应用
N-(1-Thioxoethyl)-L-tryptophan methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving tryptophan metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of N-(1-Thioxoethyl)-L-tryptophan methyl ester involves its interaction with specific molecular targets and pathways. The thioxoethyl group may interact with thiol-containing enzymes, modulating their activity. Additionally, the tryptophan moiety can influence serotonin synthesis and other tryptophan-related pathways, potentially affecting neurological functions.
相似化合物的比较
Similar Compounds
N-(1-Thioxoethyl)-L-valine methyl ester: Similar structure but derived from L-valine.
N-(1-Thioxoethyl)-L-phenylalanine methyl ester: Similar structure but derived from L-phenylalanine.
Uniqueness
N-(1-Thioxoethyl)-L-tryptophan methyl ester is unique due to its tryptophan backbone, which allows it to interact with biological pathways specific to tryptophan metabolism. This sets it apart from other similar compounds derived from different amino acids.
属性
CAS 编号 |
54774-15-1 |
|---|---|
分子式 |
C14H16N2O2S |
分子量 |
276.36 g/mol |
IUPAC 名称 |
methyl (2S)-2-(ethanethioylamino)-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C14H16N2O2S/c1-9(19)16-13(14(17)18-2)7-10-8-15-12-6-4-3-5-11(10)12/h3-6,8,13,15H,7H2,1-2H3,(H,16,19)/t13-/m0/s1 |
InChI 键 |
IQEHUKUDFWPNBZ-ZDUSSCGKSA-N |
手性 SMILES |
CC(=S)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC |
规范 SMILES |
CC(=S)NC(CC1=CNC2=CC=CC=C21)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Hexyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12691291.png)
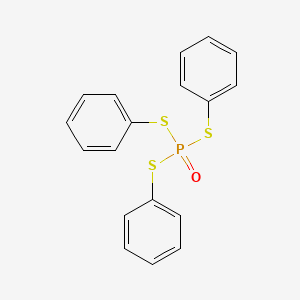
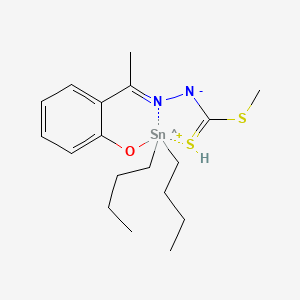
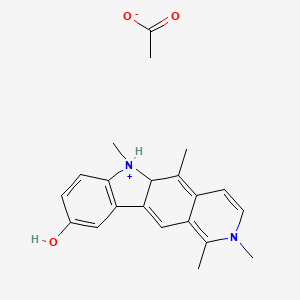

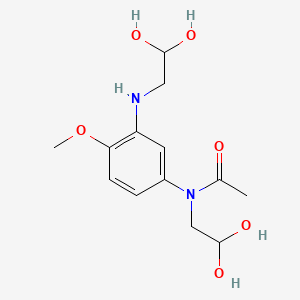
![2,4-dimethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12691329.png)
